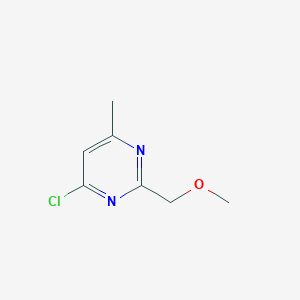

4-Chloro-2-(methoxymethyl)-6-methylpyrimidine

Description

4-Chloro-2-(methoxymethyl)-6-methylpyrimidine (CAS: 3122-80-3) is a halogenated pyrimidine derivative with the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol. The compound features a chloro group at position 4, a methoxymethyl group at position 2, and a methyl group at position 6 on the pyrimidine ring.

Key physicochemical properties include:

Properties

IUPAC Name |

4-chloro-2-(methoxymethyl)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5-3-6(8)10-7(9-5)4-11-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAIBXGPDUQUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)COC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252792 | |

| Record name | 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-80-3 | |

| Record name | 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Types of Reactions:

Substitution Reactions: The chlorine atom at the fourth position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(methoxymethyl)-6-methylpyrimidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a building block for nucleoside analogs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, while the chlorine atom can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The following table compares the substituents and molecular properties of 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine with structurally related compounds:

Key Observations :

- Substituent Effects: Methoxymethyl (CH₂OCH₃): Enhances solubility compared to methoxy (OCH₃) due to the ether linkage’s flexibility . Difluoromethyl (CF₂H): Increases electronegativity and metabolic stability, common in fluorinated drug candidates . Aryl Groups (e.g., 3-methoxyphenyl): Improve π-π stacking interactions in target binding, as seen in kinase inhibitors .

Physicochemical Properties

- Lipophilicity :

- Thermal Stability :

- Pyrimidines with bulky substituents (e.g., pyrazole) exhibit lower melting points due to reduced crystallinity .

Biological Activity

4-Chloro-2-(methoxymethyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H10ClN3O

- Molecular Weight : 189.64 g/mol

- CAS Number : 3122-80-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorine atom and methoxymethyl group are crucial for its binding affinity and selectivity towards these targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It might modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound has activity against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal |

The Minimum Inhibitory Concentrations (MICs) for these microorganisms suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, a study evaluated its effects on cancer cell lines such as HeLa and MCF-7:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

These findings indicate that the compound can effectively reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Studies

-

Antimicrobial Efficacy Study :

A recent study published in PMC assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of halogen substitutions in improving antimicrobial effectiveness. -

Anticancer Evaluation :

In another investigation, researchers focused on the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant tumor growth inhibition, with apoptosis being identified as a primary mechanism through which the compound exerts its effects.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine, and how can reaction yields be optimized?

A common approach involves nucleophilic substitution on a pre-functionalized pyrimidine scaffold. For example, substituting a hydroxyl or thiol group with chlorine using reagents like POCl₃ or PCl₅ under anhydrous conditions . Key considerations:

- Solvent choice : Use dry toluene or dichloromethane to minimize hydrolysis .

- Catalyst : NaH in dry methylbenzene promotes efficient substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., methoxymethyl group at C2). Discrepancies in splitting patterns may arise from rotational isomerism; use variable-temperature NMR or 2D techniques (COSY, HSQC) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₇H₉ClN₂O; calc. 172.03 g/mol).

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., dihedral angles between pyrimidine and substituents) .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are optimal?

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| DMSO | >50 | >6 months (dark) |

| Water | <0.1 | Hydrolyzes in >48h |

| Ethanol | 10–15 | Stable for 1 month |

| Storage: Desiccate at –20°C under inert gas (N₂/Ar) to prevent oxidation . |

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization (e.g., at C4 or C6 positions)?

- Protecting groups : Temporarily block the methoxymethyl group with tert-butyldimethylsilyl (TBS) ethers to direct chlorination to C4/C6 .

- Temperature control : Lower reaction temperatures (–10°C to 0°C) reduce dimerization or over-chlorination .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites via Fukui indices .

Q. How can computational methods predict biological activity or binding interactions of derivatives?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes (e.g., Src/Abl) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for cytotoxicity or receptor affinity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. What analytical approaches resolve discrepancies in reported biological activity data for derivatives?

- Dose-response validation : Reproduce assays with standardized cell lines (e.g., HEK293 or MCF-7) and controls .

- Metabolite profiling : LC-MS/MS identifies degradation products that may skew activity readings .

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding constants (Kd) to confirm target engagement .

Q. How do steric and electronic effects of the methoxymethyl group influence reactivity in cross-coupling reactions?

- Steric effects : The methoxymethyl group at C2 hinders Suzuki-Miyaura coupling at C4; use bulky ligands (e.g., SPhos) to enhance efficiency .

- Electronic effects : Electron-donating methoxy group increases electron density at C5, favoring electrophilic substitutions. MO diagrams (via Spartan) visualize frontier orbitals .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in scale-up reactions?

Q. How can crystallographic disorder (e.g., in X-ray structures) be modeled and refined?

- Occupancy refinement : Use SHELXL to assign partial occupancies for disordered methoxymethyl conformers .

- Constraints : Apply SIMU/DELU restraints to anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.